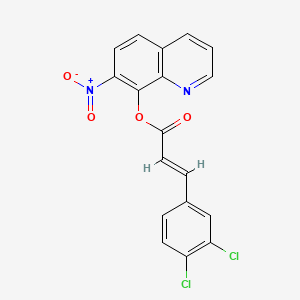
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is a complex organic compound that belongs to the class of quinoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate typically involves the functionalization of the quinoline scaffold. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline derivative can then be further functionalized through various reactions, such as nitration and esterification, to obtain the desired compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry practices. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the quinoline scaffold can intercalate with DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, quinine, and quinacrine . These compounds share the quinoline scaffold but differ in their functional groups and specific biological activities.
Uniqueness
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the dichlorophenyl moiety enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
29002-20-8 |
|---|---|
Molekularformel |
C18H10Cl2N2O4 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H10Cl2N2O4/c19-13-6-3-11(10-14(13)20)4-8-16(23)26-18-15(22(24)25)7-5-12-2-1-9-21-17(12)18/h1-10H/b8-4+ |
InChI-Schlüssel |
YTNGNUNLQXFJAN-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)N=C1 |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


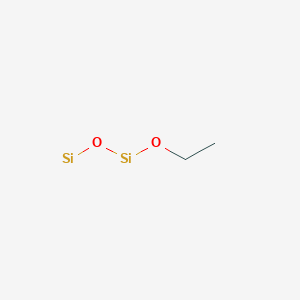
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
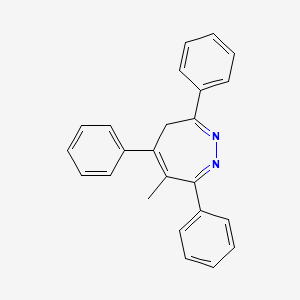
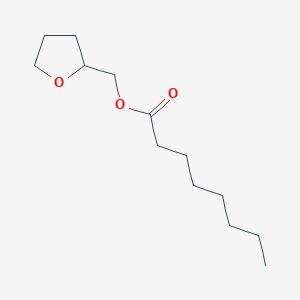
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
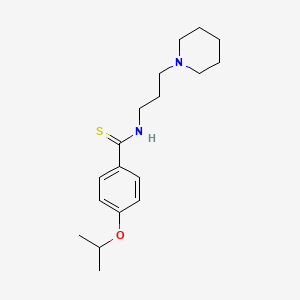
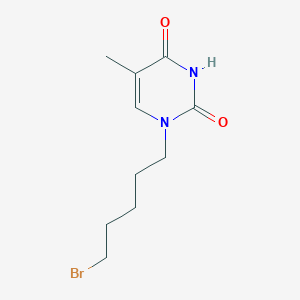
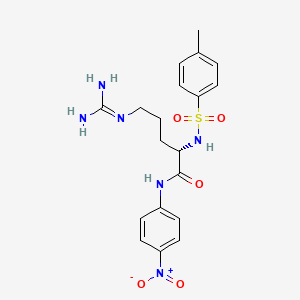
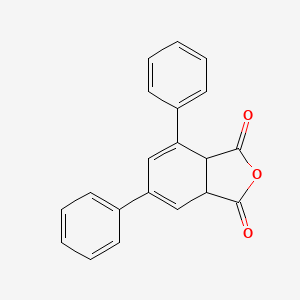
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
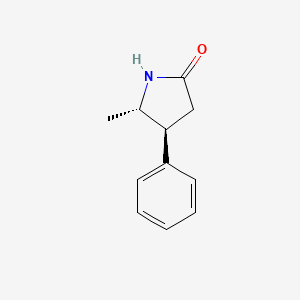
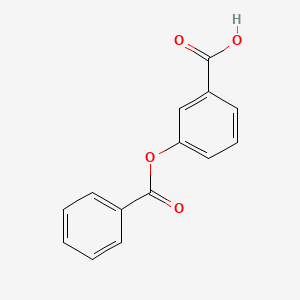
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
